An In-depth Technical Guide to the Synthesis and Characterization of 3-Isopropoxy-5-trifluoromethylphenylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-Isopropoxy-5-trifluoromethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines the synthesis and characterization of 3-Isopropoxy-5-trifluoromethylphenylboronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document presents a putative synthetic pathway based on established organometallic methodologies. Furthermore, it provides a comprehensive overview of the expected analytical characterization of the title compound, drawing upon spectroscopic data from structurally related molecules. This guide serves as a valuable resource for researchers interested in the synthesis and application of novel fluorinated phenylboronic acids in drug discovery and development.
Introduction
Phenylboronic acids are versatile reagents in organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The incorporation of fluorine-containing substituents, such as the trifluoromethyl group, into phenylboronic acid scaffolds can significantly modulate the physicochemical and pharmacological properties of target molecules. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the design of novel therapeutics. 3-Isopropoxy-5-trifluoromethylphenylboronic acid, with its unique substitution pattern, presents an attractive synthon for accessing novel chemical space in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties for 3-Isopropoxy-5-trifluoromethylphenylboronic acid is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1256345-44-4 | [1] |
| Molecular Formula | C₁₀H₁₂BF₃O₃ | [2] |
| Molecular Weight | 248.01 g/mol | [1][2] |
| Appearance | Expected to be a white to off-white solid | General knowledge of arylboronic acids |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, and acetone | [3] |
Proposed Synthesis
A plausible and efficient synthetic route to 3-Isopropoxy-5-trifluoromethylphenylboronic acid is proposed, commencing from commercially available 3,5-dibromobenzotrifluoride. The overall synthetic workflow is depicted in the following diagram.
Caption: Proposed synthetic route for 3-Isopropoxy-5-trifluoromethylphenylboronic acid.
3.1. Step 1: Synthesis of 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene
In a suitable reaction vessel, 3,5-dibromobenzotrifluoride is dissolved in anhydrous isopropanol. To this solution, sodium isopropoxide is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification by column chromatography on silica gel yields 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene.
3.2. Step 2: Synthesis of 3-Isopropoxy-5-trifluoromethylphenylboronic acid
The purified 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this cooled solution, n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for a specified period to ensure complete lithium-halogen exchange. Triisopropyl borate is then added dropwise at -78 °C, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The resulting crude boronic acid can be purified by recrystallization or column chromatography to yield 3-Isopropoxy-5-trifluoromethylphenylboronic acid.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 3-Isopropoxy-5-trifluoromethylphenylboronic acid. The expected results from various analytical techniques are detailed below.
4.1. Spectroscopic Analysis
The structural elucidation of the target compound would be primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected NMR spectral data are summarized in Table 2. These predictions are based on the analysis of structurally similar compounds.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~7.5 | s | - | Ar-H |
| ~7.3 | s | - | Ar-H | |
| ~7.1 | s | - | Ar-H | |
| ~4.7 | septet | ~6.0 | -OCH(CH₃)₂ | |
| ~1.3 | d | ~6.0 | -OCH(CH₃)₂ | |
| ¹³C NMR | ~160 | s | - | C-O |
| ~135 (q) | q | ¹JCF ≈ 272 | -CF₃ | |
| ~130 | s | - | C-B | |
| ~125 | s | - | Ar-C | |
| ~120 | s | - | Ar-C | |
| ~115 | s | - | Ar-C | |
| ~70 | s | - | -OCH(CH₃)₂ | |
| ~22 | s | - | -OCH(CH₃)₂ | |
| ¹⁹F NMR | ~ -63 | s | - | -CF₃ |
| ¹¹B NMR | ~28-30 | br s | - | -B(OH)₂ |
4.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule. The expected mass-to-charge ratio (m/z) for the molecular ion is presented in Table 3.
| Ionization Mode | Calculated m/z | Observed m/z |
| [M+H]⁺ | 249.0853 | To be determined |
| [M-H]⁻ | 247.0700 | To be determined |
4.3. Other Analytical Techniques
Additional analytical methods to ensure the purity and identity of the compound are listed in Table 4.
| Technique | Purpose | Expected Result |
| Melting Point | Purity assessment and identification | A sharp melting point range is expected for a pure compound. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic peaks for O-H (broad, ~3300 cm⁻¹), C-H, C-F, C-O, and B-O bonds. |
| Elemental Analysis | Determination of elemental composition | The experimental percentages of C, H, and F should be in close agreement with the calculated values. |
Applications in Drug Discovery
Phenylboronic acids are pivotal in the synthesis of biaryl compounds, a common motif in many approved drugs. The title compound, 3-Isopropoxy-5-trifluoromethylphenylboronic acid, can be utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3-isopropoxy-5-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds. This can be a key step in the synthesis of novel drug candidates. The workflow for a typical Suzuki-Miyaura coupling reaction is illustrated below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This technical guide provides a comprehensive, albeit putative, overview of the synthesis and characterization of 3-Isopropoxy-5-trifluoromethylphenylboronic acid. The proposed synthetic route is based on well-established chemical transformations, and the expected analytical data are derived from the known properties of similar compounds. This document is intended to serve as a foundational resource for chemists and pharmacologists, facilitating the synthesis and utilization of this valuable building block in the pursuit of novel chemical entities with potential therapeutic applications. Further experimental validation of the outlined procedures and characterization data is encouraged.
